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Compound of Interest

N-Descyclopropanecarbaldehyde
Compound Name:
Olaparib

Cat. No. 82609154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-
Descyclopropanecarbaldehyde Olaparib, an analog of the potent PARP inhibitor Olaparib.
This document details its chemical structure, its application in the synthesis of advanced
therapeutic agents, and its use as a diagnostic imaging tool.

Chemical Structure and Properties

N-Descyclopropanecarbaldehyde Olaparib is a derivative of Olaparib, a well-established
inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. The structural distinction lies in the
modification of the piperazine ring, rendering it a versatile intermediate for further chemical
synthesis.

Chemical Structure:
e Molecular Formula: C20H19FN4O>
e Molecular Weight: 366.40 g/mol

e CAS Number: 763111-47-3
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o |[UPAC Name: 4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyllmethyl]phthalazin-1(2H)-one
e SMILES: O=C1NN=C(CC2=CC=C(F)C(C(N3CCNCC3)=0)=C2)C4=C1C=CC=C4

Physicochemical Properties:

Property Value
Purity >95%
Appearance White to off-white solid powder

N Store at 4°C for short term. For long-term
Storage Conditions
storage, keep at -20°C or -80°C.

Applications in Drug Discovery and Development

N-Descyclopropanecarbaldehyde Olaparib serves as a crucial building block in the
development of novel cancer therapeutics and diagnostics. Its primary applications lie in the
synthesis of Proteolysis Targeting Chimeras (PROTACS) and in the development of Positron
Emission Tomography (PET) imaging agents.

Synthesis of Dual-Targeting PROTACs

N-Descyclopropanecarbaldehyde Olaparib is a key precursor in the synthesis of dual-
targeting PROTACSs, such as DP-C-4, which can simultaneously induce the degradation of two
distinct cancer-related proteins.

Experimental Protocol: Synthesis of a Dual EGFR and PARP PROTAC (DP-C-4)

This protocol outlines a convergent synthetic strategy for preparing a dual-targeting PROTAC
that degrades both the Epidermal Growth Factor Receptor (EGFR) and PARP.

Materials:
* N-Descyclopropanecarbaldehyde Olaparib

o Gefitinib (EGFR inhibitor)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b2609154?utm_src=pdf-body
https://www.benchchem.com/product/b2609154?utm_src=pdf-body
https://www.benchchem.com/product/b2609154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2609154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A trifunctional natural amino acid linker (e.g., a protected lysine derivative)
An E3 ligase ligand (e.g., a derivative of Cereblon or VHL)

Appropriate solvents (e.g., DMF, DMSO)

Coupling reagents (e.g., HATU, HOBY)

Bases (e.g., DIPEA)

Reagents for click chemistry (e.g., copper(ll) sulfate, sodium ascorbate)
Methodology:

Linker Preparation: A protected trifunctional amino acid is prepared to serve as the core of
the PROTAC molecule. One functional group is modified for attachment of the E3 ligase
ligand (e.g., via an azide group for click chemistry).

Sequential Amide Coupling:

o The first inhibitor, Gefitinib, is coupled to one of the available functional groups on the
linker using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

o Following purification, N-Descyclopropanecarbaldehyde Olaparib is coupled to the
remaining available functional group on the linker under similar amide coupling conditions.

E3 Ligase Ligand Conjugation: The E3 ligase ligand is attached to the linker of the dual-
inhibitor conjugate via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne
cycloaddition).

Deprotection and Purification: Any protecting groups are removed, and the final dual-
targeting PROTAC is purified using techniques such as preparative HPLC. The structure and
purity are confirmed by NMR and mass spectrometry.

Logical Workflow for Dual PROTAC Synthesis:

Caption: Synthetic workflow for the dual-targeting PROTAC DP-C-4.
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Development of PET Imaging Agents

By incorporating a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-
tetraacetic acid), N-Descyclopropanecarbaldehyde Olaparib can be radiolabeled with
positron-emitting isotopes for use in PET imaging. This allows for the non-invasive visualization
and quantification of PARP expression in tumors.

Experimental Protocol: ®4Cu-Labeling of a DOTA-conjugated Olaparib Analog for PET Imaging
Materials:

» DOTA-conjugated N-Descyclopropanecarbaldehyde Olaparib

e 64CuClz in a suitable buffer (e.g., sodium acetate)

» Metal-free water and buffers

e Solid-phase extraction (SPE) cartridges for purification

Methodology:

o Radiolabeling Reaction: The DOTA-conjugated Olaparib analog is dissolved in a metal-free
buffer. ®4CuClz is added, and the reaction mixture is heated at an optimized temperature
(e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

e Quality Control: The radiochemical purity of the #4Cu-DOTA-Olaparib is determined by radio-
HPLC.

« Purification: The radiolabeled product is purified from unreacted ¢4Cu and other impurities
using an SPE cartridge.

 In Vivo PET Imaging and Biodistribution:

o The purified ¢4Cu-DOTA-Olaparib is administered intravenously to tumor-bearing animal
models.

o PET scans are acquired at various time points post-injection (e.g., 0.5, 1, 2, and 18 hours)
to visualize the tracer's distribution.
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o For biodistribution studies, tissues and organs are harvested at the end of the imaging
period, weighed, and their radioactivity is measured using a gamma counter to quantify
the tracer uptake, typically expressed as the percentage of the injected dose per gram of
tissue (%ID/qg).

Quantitative Data from a Preclinical PET Imaging Study:

. Tumor Uptake (%ID/g) at 1 hour post-
Tissue/Organ

injection
Study Group (Tumor) 3.45+0.47
Control Group (Tumor with blocking dose) 2.26 £0.30

The PARP Signaling Pathway and Mechanism of
Action of Olaparib

Olaparib and its analogs function by inhibiting PARP enzymes, which are critical for the repair
of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs,
which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In
cancer cells with mutations in genes involved in homologous recombination (HR), such as
BRCA1 and BRCAZ2, these DSBs cannot be efficiently repaired, leading to genomic instability
and cell death. This concept is known as synthetic lethality.

PARP-Mediated DNA Repair and Synthetic Lethality Pathway:
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Caption: The PARP signaling pathway and the mechanism of synthetic lethality.
 To cite this document: BenchChem. [An In-depth Technical Guide to N-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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